3,3-Bis(hydroxymethyl)-1-Cbz-piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Bis(hydroxymethyl)-1-Cbz-piperidine is a chemical compound that features a piperidine ring substituted with two hydroxymethyl groups at the 3-position and a carbobenzyloxy (Cbz) protecting group at the nitrogen atom. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(hydroxymethyl)-1-Cbz-piperidine typically involves the following steps:
Protection of Piperidine: The nitrogen atom of piperidine is protected using a carbobenzyloxy (Cbz) group to form 1-Cbz-piperidine.
Introduction of Hydroxymethyl Groups: The 3-position of the piperidine ring is functionalized with hydroxymethyl groups. This can be achieved through a multi-step process involving the formation of intermediates such as 3,3-bis(bromomethyl)piperidine, followed by substitution with hydroxyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Bis(hydroxymethyl)-1-Cbz-piperidine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxymethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield 3,3-bis(formyl)-1-Cbz-piperidine or 3,3-bis(carboxyl)-1-Cbz-piperidine.
Wissenschaftliche Forschungsanwendungen
3,3-Bis(hydroxymethyl)-1-Cbz-piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound can be used to study the effects of piperidine derivatives on biological systems.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,3-Bis(hydroxymethyl)-1-Cbz-piperidine involves its interaction with molecular targets and pathways in biological systems. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, while the Cbz group provides stability and protection to the nitrogen atom. These features make the compound useful in drug design and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Bis(hydroxymethyl)oxetane: A compound with similar hydroxymethyl groups but a different ring structure.
1-Cbz-piperidine: A simpler derivative with only the Cbz group and no hydroxymethyl substitutions.
3,3-Bis(bromomethyl)piperidine: An intermediate in the synthesis of 3,3-Bis(hydroxymethyl)-1-Cbz-piperidine.
Uniqueness
This compound is unique due to the presence of both hydroxymethyl groups and the Cbz protecting group. This combination provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
1313369-57-1 |
---|---|
Molekularformel |
C15H21NO4 |
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
benzyl 3,3-bis(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H21NO4/c17-11-15(12-18)7-4-8-16(10-15)14(19)20-9-13-5-2-1-3-6-13/h1-3,5-6,17-18H,4,7-12H2 |
InChI-Schlüssel |
UYFWZFFZNKABAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.